molecular formula C6H13ClF2N2O2 B7803405 Eflornithine hydrochloride CAS No. 81645-68-3

Eflornithine hydrochloride

Cat. No.: B7803405
CAS No.: 81645-68-3
M. Wt: 218.63 g/mol
InChI Key: VKDGNNYJFSHYKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step process involving the reaction of ornithine with difluoromethylornithine. The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like methanol and acetic acid, with temperature control to optimize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced purification steps to ensure high purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to validate the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylornithine derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

Eflornithine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Eflornithine hydrochloride exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting this enzyme, this compound reduces the levels of polyamines, thereby inhibiting cell growth and proliferation . This mechanism is particularly effective in treating conditions where rapid cell growth is a factor, such as in certain cancers and parasitic infections .

Comparison with Similar Compounds

Uniqueness: Eflornithine hydrochloride is unique in its irreversible inhibition of ornithine decarboxylase, making it highly effective in reducing polyamine levels. This specificity and irreversible binding distinguish it from other similar compounds, providing a targeted approach to treating diseases involving rapid cell proliferation .

Properties

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGNNYJFSHYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019072
Record name Eflornithine hydrochloride anhydrous
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81645-68-3, 68278-23-9
Record name Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81645-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68278-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride anhydrous
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFLORNITHINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295
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Record name Eflornithine hydrochloride anhydrous
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-DL-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EFLORNITHINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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